7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes long alkyl chains and a sulfanyl group attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the dodecylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the alkyl chains.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or sulfonates can be used as reagents in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as surfactants or lubricants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The long alkyl chains and sulfanyl group can facilitate binding to hydrophobic pockets in proteins, potentially inhibiting their activity. The purine core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 7-dodecyl-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-dodecyl-8-(hexadecylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Uniqueness
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of long alkyl chains and a sulfanyl group, which confer distinct physicochemical properties. This uniqueness makes it particularly valuable for applications requiring amphiphilic molecules with specific binding capabilities.
Properties
IUPAC Name |
7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICRPZCFHRTBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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